molecular formula C14H14N2O4S B2614363 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzenesulfonamide CAS No. 58757-65-6

4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzenesulfonamide

Cat. No. B2614363
CAS RN: 58757-65-6
M. Wt: 306.34
InChI Key: SESIDVXPAWEAJJ-CXUHLZMHSA-N
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Description

  • It falls under the category of biochemicals and is used primarily for proteomics research .

Scientific Research Applications

Photodynamic Therapy

One notable application of compounds structurally related to 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzenesulfonamide is in photodynamic therapy (PDT) for cancer treatment. A study described the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, highlighting their high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield. These properties are crucial for the effectiveness of Type II photosensitizers in PDT, demonstrating the compound's potential in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Carbonic Anhydrase Inhibition

Another significant area of application is the inhibition of carbonic anhydrase (CA), an enzyme involved in various physiological processes. Research on new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides showcased their potential as CA inhibitors. Certain derivatives demonstrated interesting cytotoxic activities and strong inhibition of human cytosolic isoforms hCA I and II, suggesting their utility in developing anti-tumor agents (Gul et al., 2016).

Synthesis of Novel Compounds

The structural versatility of 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzenesulfonamide and related compounds enables the synthesis of a wide range of novel molecules with potential biological and pharmacological applications. For instance, the synthesis and antimicrobial evaluation of new sulfonamide derivatives carrying the 4-sulfamoylphenylmethylthiourea scaffold have been reported. These compounds showed promising antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Ghorab et al., 2017).

properties

IUPAC Name

4-[(2-hydroxy-3-methoxyphenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-20-13-4-2-3-10(14(13)17)9-16-11-5-7-12(8-6-11)21(15,18)19/h2-9,17H,1H3,(H2,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESIDVXPAWEAJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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